molecular formula C6H14O2S2 B3416240 2-Mercaptoethyl ether CAS No. 68865-60-1

2-Mercaptoethyl ether

Cat. No. B3416240
CAS RN: 68865-60-1
M. Wt: 182.3 g/mol
InChI Key: HCZMHWVFVZAHCR-UHFFFAOYSA-N
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Description

“2-Mercaptoethyl ether”, also known as “Di (2-mercaptoethyl) Ether”, “2,2’-Oxydiethanethiol”, and “Ethanethiol, 2,2’-oxybis-”, is a chemical compound with the molecular formula C4H10OS2 .


Synthesis Analysis

The synthesis of “2-Mercaptoethyl ether” has been reported in various studies. For instance, it has been used in the synthesis of interlocked plasmonic nanochains, starting from triangular gold nanoplates . Another study reported the synthesis of “2-Mercaptoethyl ether” from methacrylic acid and 2-mercaptoethanol by etherification using acetyl chloride as a catalyst .


Molecular Structure Analysis

The molecular structure of “2-Mercaptoethyl ether” can be represented by the InChI string: InChI=1S/C4H10OS2/c6-3-1-5-2-4-7/h6-7H,1-4H2 . The molecular weight of the compound is 138.3 g/mol .


Chemical Reactions Analysis

“2-Mercaptoethyl ether” has been reported to be involved in various chemical reactions. For example, it has been used as a reagent in cross-linking reactions, showing reactivity with both amines and thiols .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Mercaptoethyl ether” include a molecular weight of 138.3 g/mol . The compound has a molecular formula of C4H10OS2 .

Scientific Research Applications

Bioconjugation

Bioconjugation is a chemical strategy to form a stable covalent link between two molecules, usually a protein or peptide and a probe or ligand. 2-Mercaptoethyl ether can be used in bioconjugation to create stable links .

Drug Delivery

2-Mercaptoethyl ether can be used in drug delivery systems. It can be used to modify the properties of drug molecules to improve their solubility, stability, and bioavailability .

PEG Hydrogel

Polyethylene glycol (PEG) hydrogels are widely used in biomedical applications due to their biocompatibility and tunable physical properties. 2-Mercaptoethyl ether can be used in the formation of PEG hydrogels .

Crosslinker

2-Mercaptoethyl ether can act as a crosslinker in polymer chemistry. Crosslinkers are used to create connections between large molecules, which can modify the properties of the resulting material .

Surface Functionalization

Surface functionalization is a process used to modify the surface of a material to enhance its properties. 2-Mercaptoethyl ether can be used in surface functionalization to create surfaces with specific properties .

Safety and Hazards

Safety data sheets suggest that “2-Mercaptoethyl ether” should be handled with care. It is advised to avoid contact with skin, eyes, and clothing, and not to breathe vapors or spray mist . It is also recommended to keep the compound away from sources of ignition and not to ingest it .

Future Directions

Future research directions could involve the use of “2-Mercaptoethyl ether” in the synthesis of novel nanostructures. For instance, it has been used in the synthesis of mechanically interlocked plasmonic nanochains . These nanochains have shown potential for introducing new classes of nanostructures with unprecedented capabilities .

properties

IUPAC Name

2-(2-sulfanylethoxy)ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10OS2/c6-3-1-5-2-4-7/h6-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDCQWGRLNGNNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)OCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062206
Record name Ethanethiol, 2,2'-oxybis-
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Molecular Weight

138.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercaptoethyl ether

CAS RN

2150-02-9
Record name 2-Mercaptoethyl ether
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Record name 2,2'-Oxybisethanethiol
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Record name 2-Mercaptoethyl ether
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Record name Ethanethiol, 2,2'-oxybis-
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Record name Ethanethiol, 2,2'-oxybis-
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Record name 2,2'-oxydiethanethiol
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Record name 2,2'-OXYBISETHANETHIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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